molecular formula C18H16ClN3O3S2 B3618483 N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No.: B3618483
M. Wt: 421.9 g/mol
InChI Key: UKDCNLCRYUFQSB-UHFFFAOYSA-N
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Description

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiadiazole Ring: This is usually achieved by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Chlorophenoxy Group: This step involves the reaction of the thiadiazole intermediate with 4-chlorophenol in the presence of a suitable base, such as potassium carbonate, to form the chlorophenoxy-substituted thiadiazole.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the chlorophenoxy-substituted thiadiazole with 2-methoxy-4-(methylsulfanyl)benzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted thiadiazoles

Scientific Research Applications

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide has been studied for various scientific research applications, including:

    Medicinal Chemistry: It has potential as an anticancer agent due to its ability to disrupt DNA replication processes.

    Biological Studies: It is used in studies related to its antimicrobial, antifungal, and anti-inflammatory properties.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with molecular targets such as DNA and enzymes involved in replication processes. The thiadiazole ring is a bioisostere of pyrimidine, which allows it to interfere with DNA replication, leading to cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide
  • N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-morpholinylsulfonyl)benzamide

Uniqueness

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide is unique due to the presence of the methoxy and methylsulfanyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S2/c1-24-15-9-13(26-2)7-8-14(15)17(23)20-18-22-21-16(27-18)10-25-12-5-3-11(19)4-6-12/h3-9H,10H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDCNLCRYUFQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide
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N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide
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N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide
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N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide
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N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide
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N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide

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